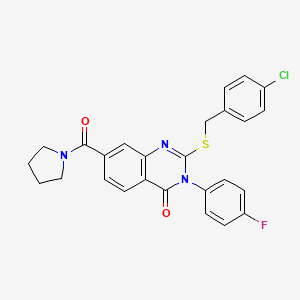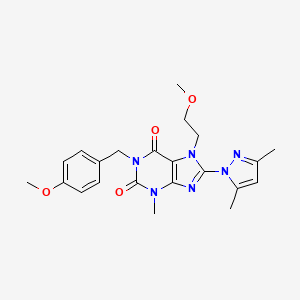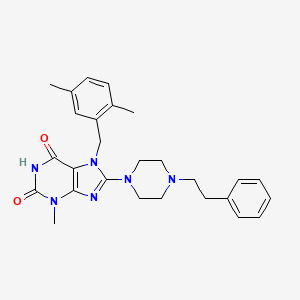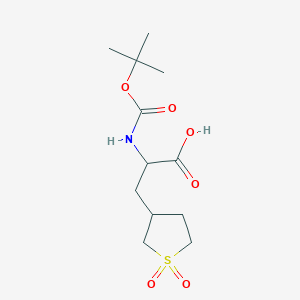
2-((4-氯苄基)硫代)-3-(4-氟苯基)-7-(吡咯烷-1-羰基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one" is a quinazoline derivative, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Quinazoline derivatives are aromatic benzopyrimidines that have been extensively studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. For example, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were synthesized using PdCl2-mediated endo-dig cyclization and Sonogashira cross-coupling followed by boric acid-mediated cyclocondensation . Similarly, other quinazoline thioether derivatives have been synthesized through methods such as S-arylation, which is noted for its simplicity and high conversion rates .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be confirmed through techniques such as single-crystal X-ray diffraction analysis. For instance, the crystal structure of a related quinazoline thioether derivative was determined, revealing an orthorhombic system with space group P212121 and unit cell parameters . These structural analyses are crucial for understanding the compound's geometry and electronic configuration, which are essential for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The presence of functional groups such as thioethers and fluorophenyl rings can influence the compound's reactivity. For example, the S-arylation method used to synthesize some quinazoline derivatives is a type of nucleophilic aromatic substitution that introduces sulfur-containing groups into the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of fluorine atoms can improve solubility and enhance the compound's biological activity, as seen in fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . Additionally, the presence of specific substituents can affect the compound's antimicrobial efficacy, as demonstrated by the enhanced activity of certain quinazoline thioether derivatives against phytopathogenic bacteria .
科学研究应用
合成与生物活性
喹唑啉酮衍生物已被合成并评估其生物活性,包括抗微生物、抗炎和抗肿瘤特性。例如,一系列喹唑啉酮衍生物已显示出显着的抗炎活性,与参考对照 celecoxib 相当,且溃疡形成作用最少,突出了它们作为更安全的抗炎剂的潜力 (Fahmy 等人,2012)。此外,喹唑啉酮化合物已被探索其抗肿瘤活性,其中特定衍生物对各种癌细胞系显示出显着的细胞毒性,表明它们作为抗肿瘤剂的潜力 (Mphahlele 等人,2016)。
抗分枝杆菌活性
一些喹唑啉酮衍生物已显示出有希望的抗分枝杆菌活性,使其成为开发治疗结核病新疗法的潜在候选者。例如,与喹唑啉酮相关的氟代苯并噻唑并咪唑化合物显示出显着的抗微生物活性 (Sathe 等人,2011)。
AMPA 受体拮抗剂
喹唑啉-4-酮衍生物已被鉴定为 AMPA 受体拮抗剂,对 AMPA 受体抑制显示出不同的效力。这些发现表明它们在神经学研究和治疗与谷氨酸功能障碍相关的疾病中的潜在应用 (Chenard 等人,2001)。
抗肿瘤和抗菌评估
喹唑啉酮衍生物已被合成并评估其体外细胞毒性和抗菌活性。一些化合物对结核分枝杆菌显示出显着的活性,表明它们作为结核病治疗的治疗剂的潜力 (Dilebo 等人,2021)。
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O2S/c27-19-6-3-17(4-7-19)16-34-26-29-23-15-18(24(32)30-13-1-2-14-30)5-12-22(23)25(33)31(26)21-10-8-20(28)9-11-21/h3-12,15H,1-2,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZWVUSCXCMIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)
![2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2543019.png)
![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)



![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)
![3-Fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2543027.png)


![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)


![N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B2543040.png)